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Compound of Interest

Compound Name: 1-(3-Bromophenyl)ethanol

Cat. No.: B1266530

This guide provides an in-depth overview of the infrared (IR) and mass spectrometry (MS) data
for 1-(3-Bromophenyl)ethanol. It is intended for researchers, scientists, and professionals in
the field of drug development and chemical analysis. This document outlines the characteristic
spectroscopic signatures of the compound, detailed experimental protocols for data acquisition,
and a logical workflow for analysis.

Spectroscopic Data

The spectroscopic data presented below are crucial for the structural elucidation and
identification of 1-(3-Bromophenyl)ethanol. The data has been compiled from various
spectroscopic databases and is presented in a structured format for clarity and ease of
comparison.

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The IR spectrum of 1-(3-Bromophenyl)ethanol exhibits characteristic absorption
bands corresponding to its hydroxyl and aromatic moieties.
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Wavenumber (cm—?) Intensity Assignment
~3400 Strong, Broad O-H stretch (alcohol)
~3050 Medium C-H stretch (aromatic)
~2970 Medium C-H stretch (aliphatic)
~1590, 1560, 1470 Medium-Strong C=C stretch (aromatic ring)
C-O stretch (secondary
~1200 Strong
alcohol)
~1070 Strong C-Br stretch (aryl bromide)
C-H out-of-plane bend
~880, 780 Strong

(aromatic)

Note: The exact peak positions may vary slightly depending on the sampling method (e.g., neat
liquid, KBr pellet, or solution).

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, which is invaluable for confirming its identity and structure. The following table
summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments
of 1-(3-Bromophenyl)ethanol under electron ionization (El).
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miz Predicted lon Description

Molecular ion (M*) peak,

showing the characteristic

200/202 [CsHoBroO]* ) ] ]
isotopic pattern of bromine
(*°Br and 81Br)

185/187 [C7HeBI]* Loss of a methyl group (¢CHs)
Loss of water (H20) from the

182/184 [CsHBI* _
molecular ion

157/159 [CeHaBI]* Loss of the ethanol side chain

121 [CsHoO]* Loss of the bromine atom (*Br)

105 [C7Hs0]* Benzoyl cation fragment

77 [CeHs]* Phenyl cation

43 [C2Hs0]* Acetyl cation fragment

Experimental Protocols

The following protocols provide detailed methodologies for obtaining the IR and mass spectra
of 1-(3-Bromophenyl)ethanol. These are generalized procedures that can be adapted to

specific instrumentation.

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a
liquid sample like 1-(3-Bromophenyl)ethanol.

¢ Instrument Preparation:

o Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has
completed its startup diagnostics.

o Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g.,
isopropanol) and a soft, lint-free wipe.

e Background Spectrum:
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o With the clean, empty ATR accessory in place, record a background spectrum. This will
account for the absorbance of the crystal and any atmospheric components (e.g., COz,
H20).

e Sample Application:

o Place a small drop of 1-(3-Bromophenyl)ethanol onto the center of the ATR crystal,
ensuring complete coverage of the crystal surface.

e Spectrum Acquisition:

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio.

o The spectrum is usually recorded over the range of 4000 to 400 cm™1,

» Data Processing:

o The acquired spectrum is automatically ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

o Perform any necessary baseline corrections or smoothing.

e Cleaning:

o Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the
sample.

Electron lonization (EI) is a common technique for the mass analysis of volatile organic
compounds.

e Sample Preparation:

o Prepare a dilute solution of 1-(3-Bromophenyl)ethanol in a volatile organic solvent (e.g.,
methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

e Instrument Setup:
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o The mass spectrometer is typically coupled to a gas chromatograph (GC-MS) for sample
introduction.

o Set the GC oven temperature program to ensure the elution of 1-(3-
Bromophenyl)ethanol.

o Set the ion source temperature (e.g., 230 °C) and the transfer line temperature (e.g., 280
°C).

o The electron energy is typically set to 70 eV.
e Injection:

o Inject a small volume (e.g., 1 pL) of the prepared sample solution into the GC inlet.
o Data Acquisition:

o As the sample elutes from the GC column and enters the mass spectrometer, it is ionized
and fragmented.

o The mass analyzer scans a specified mass range (e.g., m/z 40-300) to detect the ions.
o The detector records the abundance of each ion.
o Data Analysis:

o ldentify the peak corresponding to 1-(3-Bromophenyl)ethanol in the total ion
chromatogram.

o Extract the mass spectrum for this peak.

o Identify the molecular ion and major fragment ions. Compare the observed spectrum with
known fragmentation patterns for alcohols and aromatic compounds.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1-(3-Bromophenyl)ethanol.
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Spectroscopic Analysis Workflow for 1-(3-Bromophenyl)ethanol.

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 1-(3-
Bromophenyl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266530#spectroscopic-data-of-1-3-bromophenyl-
ethanol-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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